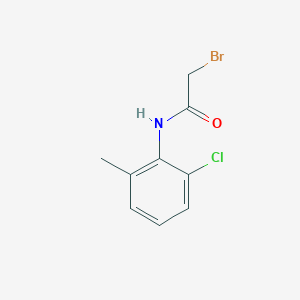

5-クロロ-2-(2-メトキシ-4-メチルフェノキシ)アニリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

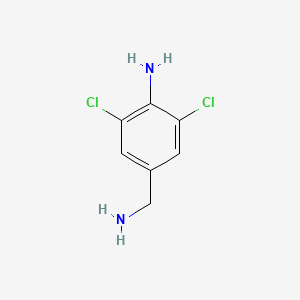

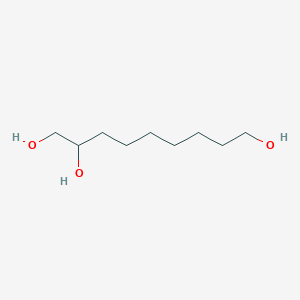

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生体活性天然物の合成

5-クロロ-2-(2-メトキシ-4-メチルフェノキシ)アニリン: は、生体活性天然物の合成において貴重な中間体です。 その構造は、さらなる官能基化を可能にするため、抗腫瘍および抗炎症効果などの潜在的な生物活性を持つ複雑な有機分子の多様な構成要素となっています .

導電性ポリマーの開発

この化合物は、重合に適したフェノール構造を持つため、導電性ポリマーの開発に使用できます。 導電性ポリマーは、電子機器、エネルギー貯蔵、センサーなど、さまざまな分野で応用されています .

プラスチック、接着剤、コーティングの製造

5-クロロ-2-(2-メトキシ-4-メチルフェノキシ)アニリンの誘導体によって付与される熱安定性と難燃性は、プラスチック、接着剤、コーティングなどの材料の特性を向上させるのに適しています。 これらの材料は、耐久性と安全性の向上から恩恵を受けています .

抗酸化剤と紫外線吸収剤

そのフェノール性のために、この化合物とその誘導体は抗酸化剤として作用し、材料や生物系を酸化ストレスから保護します。 さらに、それらは紫外線吸収剤として機能し、さまざまな用途において紫外線放射による損傷を防ぎます .

難燃剤

5-クロロ-2-(2-メトキシ-4-メチルフェノキシ)アニリン中の塩素などのハロゲン原子の存在は、難燃剤としての有用性に貢献しています。 この用途は、幅広い製品の火災安全性の向上において重要です .

医薬品研究

5-クロロ-2-(2-メトキシ-4-メチルフェノキシ)アニリンから合成できるフェノキシアセトアミド誘導体は、その薬理活性について調査されてきました。 これらの化合物は、医薬品化学における治療候補として有望であり、創薬における潜在的な用途があります .

Safety and Hazards

The safety data sheet for a similar compound, 5-Chloro-2-methoxyaniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective clothing, gloves, and eye/face protection .

作用機序

Target of Action

Similar compounds have been found to interact with proteins such as focal adhesion kinase 1 . This protein plays a crucial role in cellular signaling, particularly in cell growth and survival.

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . The compound may interact with its targets through similar mechanisms, leading to changes in the target’s function.

Pharmacokinetics

These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target and how long it remains active in the body .

Result of Action

Based on its potential interaction with proteins like focal adhesion kinase 1, it may influence cell growth and survival .

生化学分析

Biochemical Properties

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with non-receptor protein-tyrosine kinases, which are essential in regulating cell migration, adhesion, and the reorganization of the actin cytoskeleton . These interactions are crucial for the formation and disassembly of focal adhesions, impacting cellular dynamics and signaling pathways.

Cellular Effects

The effects of 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with non-receptor protein-tyrosine kinases can lead to changes in cell adhesion and migration, which are vital for processes such as wound healing and cancer metastasis . Additionally, it may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on non-receptor protein-tyrosine kinases, altering their activity and downstream signaling pathways . This can result in the inhibition or activation of various cellular processes, depending on the context and concentration of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful to cells and tissues .

Metabolic Pathways

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence the production of key metabolites.

Transport and Distribution

Within cells and tissues, 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and influence cellular processes.

特性

IUPAC Name |

5-chloro-2-(2-methoxy-4-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(15)8-11(12)16/h3-8H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZAMBQVGJRGPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)